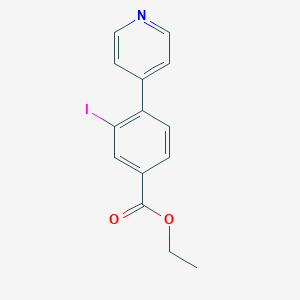

Ethyl 3-iodo-4-(pyridin-4-yl)benzoate

Description

Ethyl 3-iodo-4-(pyridin-4-yl)benzoate is a substituted benzoate ester featuring an iodine atom at the 3-position and a pyridin-4-yl group at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex heterocyclic systems and pharmaceutical precursors. Its structure combines electron-withdrawing (iodo) and electron-donating (pyridinyl) groups, which influence its reactivity in coupling reactions, nucleophilic substitutions, and cyclization processes .

Properties

Molecular Formula |

C14H12INO2 |

|---|---|

Molecular Weight |

353.15 g/mol |

IUPAC Name |

ethyl 3-iodo-4-pyridin-4-ylbenzoate |

InChI |

InChI=1S/C14H12INO2/c1-2-18-14(17)11-3-4-12(13(15)9-11)10-5-7-16-8-6-10/h3-9H,2H2,1H3 |

InChI Key |

PZPGCVYHMUYZQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C2=CC=NC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-4-(pyridin-4-yl)benzoate typically involves the iodination of a precursor compound, such as Ethyl 4-(pyridin-4-yl)benzoate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol at low temperatures.

Major Products Formed

Substitution: Formation of substituted benzoates with various functional groups replacing the iodine atom.

Coupling: Formation of biaryl or diaryl compounds with extended conjugation.

Reduction: Formation of the corresponding alcohol derivative.

Scientific Research Applications

Ethyl 3-iodo-4-(pyridin-4-yl)benzoate has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound can be used to develop new drug candidates, particularly those targeting specific biological pathways or receptors.

Material Science: It can be utilized in the design and fabrication of novel materials, such as metal-organic frameworks (MOFs) and coordination polymers, for applications in catalysis, gas storage, and separation.

Biological Studies: The compound’s derivatives may exhibit biological activity, making it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-4-(pyridin-4-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects. In material science, the compound’s ability to form coordination bonds with metal ions can result in the formation of stable and functional materials with desired properties.

Comparison with Similar Compounds

Key Observations :

- Synthesis : Iodo-substituted benzoates are typically synthesized via halogenation or coupling reactions. For example, ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate is prepared through nucleophilic substitution, whereas the pyridinyl variant may require palladium-catalyzed cross-coupling .

Ethyl 4-(Heteroaryl)benzoate Derivatives

Compounds with heteroaromatic groups at the 4-position demonstrate diverse pharmacological and material properties:

Key Observations :

- Biological Relevance : Pyridinyl-pyrimidinyl hybrids (e.g., ) show higher yields in hydrazine derivative synthesis compared to pyridazin-3-yl analogs, suggesting superior stability under reaction conditions.

- Pharmaceutical Potential: The target compound’s iodo group may facilitate further functionalization (e.g., cross-coupling) to generate kinase inhibitors, similar to strategies used in .

Ethyl Benzoates with Amino and Sulfonamide Groups

Comparison with electron-donating substituents highlights contrasting reactivity:

Key Observations :

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher degrees of conversion in resin systems due to the electron-donating amino group, whereas the iodo-substituted target compound may prioritize electrophilic reactivity .

- Crystallography : Sulfonamido derivatives (e.g., ) are well-studied for polymorphism, suggesting that the pyridinyl variant could similarly form stable crystals for structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.